N'-Butyl-N'-phenylacetohydrazide
Overview
Description
N’-Butyl-N’-phenylacetohydrazide is an organic compound with the molecular formula C12H18N2O It is a hydrazide derivative, characterized by the presence of a butyl group and a phenyl group attached to the acetohydrazide moiety
Mechanism of Action
Target of Action
N’-Butyl-N’-phenylacetohydrazide is a derivative of N’-Phenylacetohydrazide . The primary target of N’-Butyl-N’-phenylacetohydrazide is the Ebola virus (EBOV) . EBOV is a single-strand RNA virus belonging to the Filoviridae family, which has been associated with most Ebola virus disease outbreaks to date . The compound acts as a virus entry inhibitor, preventing EBOV infection in cells .
Mode of Action
The compound interacts with its target by inhibiting the interaction between the EBOV glycoproteins (GP) and the endosomal Niemann−Pick C1 (NPC1) protein . This interaction is crucial for the virus to enter the host cell . By inhibiting this interaction, N’-Butyl-N’-phenylacetohydrazide prevents the virus from entering the host cell, thereby inhibiting infection .
Biochemical Pathways
It is known that the compound inhibits the interaction between the ebov-gp and the npc1 protein, which is a crucial step in the ebov’s entry into the host cell . This suggests that the compound may affect the pathways involved in viral entry into the host cell.
Pharmacokinetics
The compound has been shown to have an improved pharmacokinetic profile compared to other n’-phenylacetohydrazide derivatives
Result of Action
The primary result of N’-Butyl-N’-phenylacetohydrazide’s action is the inhibition of EBOV infection in cells . By acting as a virus entry inhibitor, the compound prevents the virus from entering the host cell, thereby inhibiting infection .
Biochemical Analysis
Biochemical Properties
N’-Butyl-N’-phenylacetohydrazide plays a significant role in biochemical reactions, particularly in the determination of carbonyl compounds . It interacts with these compounds through its acetylhydrazide functional group, forming a hydrazone derivative. The nature of these interactions is primarily covalent bonding .
Cellular Effects
Given its role in the determination of carbonyl compounds, it may influence cell function by interacting with these compounds, which are often involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N’-Butyl-N’-phenylacetohydrazide involves the formation of a hydrazone derivative with carbonyl compounds .
Temporal Effects in Laboratory Settings
Given its role in the determination of carbonyl compounds, it may have long-term effects on cellular function, particularly if these compounds are involved in critical cellular processes .
Metabolic Pathways
N’-Butyl-N’-phenylacetohydrazide may be involved in metabolic pathways related to the metabolism of carbonyl compounds . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Butyl-N’-phenylacetohydrazide can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with butyl isocyanate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of phenylhydrazine with butyl chloroformate, followed by the addition of acetic anhydride. This reaction also requires a solvent like dichloromethane and is conducted at room temperature. The product is then isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-Butyl-N’-phenylacetohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Butyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: N’-Butyl-N’-phenylacetohydrazide can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
N’-Butyl-N’-phenylacetohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- N’-Butyl-N’-phenylpicolinohydrazide
- N’-Butyl-N’-phenylbenzohydrazide
- N’-Butyl-N’-phenylformohydrazide
Uniqueness
N’-Butyl-N’-phenylacetohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Conclusion
N’-Butyl-N’-phenylacetohydrazide is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open avenues for exploration in medicine and biology. The compound’s distinctiveness compared to similar hydrazides further highlights its importance in scientific and industrial applications.
Properties
IUPAC Name |
N'-butyl-N'-phenylacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-14(13-11(2)15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRKZAWSFZEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471720 | |
Record name | N'-Butyl-N'-phenylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219828-75-8 | |
Record name | N'-Butyl-N'-phenylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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